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Compound of Interest

Compound Name: N-Arachidonoyl glycine

Cat. No.: B109906 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Arachidonoyl glycine (NAGly), an

endogenous fatty acid amide hydrolase (FAAH) inhibitor, with other prominent FAAH inhibitors.

The information presented is supported by experimental data to aid in the evaluation and

selection of these compounds for research and drug development purposes.

Introduction to Fatty Acid Amide Hydrolase (FAAH)
Fatty acid amide hydrolase (FAAH) is a crucial enzyme in the endocannabinoid system,

responsible for the degradation of fatty acid amides, most notably the endocannabinoid

anandamide (AEA). By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH

terminates its signaling. Inhibition of FAAH leads to elevated levels of AEA, thereby enhancing

its effects on cannabinoid receptors (CB1 and CB2). This mechanism has made FAAH a

significant therapeutic target for various conditions, including pain, anxiety, and inflammatory

disorders.

N-Arachidonoyl Glycine (NAGly): An Endogenous
Modulator
N-Arachidonoyl glycine (NAGly) is an endogenous lipid that functions as an inhibitor of

FAAH.[1] While its potency is moderate compared to some synthetic inhibitors, its natural origin

and physiological role make it a compound of significant interest.
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Quantitative Comparison of FAAH Inhibitors
The following table summarizes the in vitro potency of NAGly and other selected FAAH

inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are

key metrics for comparing the efficacy of these compounds.

Compound Type Target(s) IC50 / Ki
Organism/Sou
rce

N-Arachidonoyl

glycine (NAGly)
Endogenous FAAH IC50: 4.9 µM

Rat Brain

Homogenate

MAGL IC50: >100 µM
Rat Brain

Homogenate

N-Arachidonoyl

dopamine

(NADA)

Endogenous FAAH IC50: 19–100 µM Not Specified

URB597 Synthetic FAAH IC50: ~5 nM
Rat Brain

Membranes

PF-3845 Synthetic FAAH Ki: 0.23 µM Not Specified

OL-135 Synthetic FAAH Ki: 4.7 nM Not Specified

AM4303 Synthetic FAAH IC50: 1.9 nM Rat FAAH

JZL195 Synthetic FAAH & MAGL
IC50: 2 nM

(FAAH)

Recombinant

Enzymes

IC50: 4 nM

(MAGL)

Recombinant

Enzymes

Signaling Pathway of FAAH in the Endocannabinoid
System
The following diagram illustrates the role of FAAH in the degradation of anandamide and the

mechanism of action of FAAH inhibitors.
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Endocannabinoid signaling and FAAH inhibition.

Experimental Protocols
In Vitro FAAH Activity Assay (Radiometric)
This protocol outlines a common method for determining the inhibitory activity of compounds

against FAAH using rat brain homogenates.

1. Preparation of Rat Brain Homogenate:

Euthanize a rat and dissect the brain on ice.

Homogenize the brain tissue in a suitable buffer (e.g., Tris-HCl) using a Dounce

homogenizer.

Centrifuge the homogenate at a low speed to remove cellular debris.

Collect the supernatant containing the membrane fraction where FAAH is located.

2. Assay Procedure:

In a reaction tube, add the brain homogenate, the test compound (e.g., NAGly) at various

concentrations, and a buffer solution.
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Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor

to bind to the enzyme.

Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [¹⁴C]-

anandamide.

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

Stop the reaction by adding an acidic solution.

Extract the reaction products (e.g., [¹⁴C]-ethanolamine) using a solvent extraction method.

3. Data Analysis:

Quantify the amount of radioactive product using liquid scintillation counting.

Calculate the percentage of FAAH inhibition for each concentration of the test compound.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram
The following diagram visualizes the workflow of a typical FAAH inhibition assay.
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Workflow of a radiometric FAAH inhibition assay.
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Comparison of Key Features: NAGly vs. Synthetic
Inhibitors
This diagram provides a logical comparison of the key characteristics of N-Arachidonoyl
glycine versus synthetic FAAH inhibitors.

Attributes

N-Arachidonoyl Glycine (NAGly)

Origin

Endogenous

Potency

Moderate

Selectivity

Good (vs. MAGL)

Mechanism

Competitive

Synthetic FAAH Inhibitors
(e.g., URB597, PF-3845)

ExogenousHigh Variable to HighReversible or Irreversible

Click to download full resolution via product page

Key feature comparison: NAGly vs. Synthetic Inhibitors.

Conclusion
N-Arachidonoyl glycine represents an important endogenous tool for studying the

endocannabinoid system, offering good selectivity for FAAH over MAGL. While its potency is

lower than many synthetic inhibitors, its physiological relevance provides a unique avenue for

research. Synthetic inhibitors like URB597 and PF-3845 offer high potency and have been

instrumental in elucidating the therapeutic potential of FAAH inhibition. The choice of inhibitor

will ultimately depend on the specific research question, with NAGly being particularly valuable

for studies focused on endogenous modulation of the endocannabinoid system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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